molecular formula C24H17N7O8 B11550887 2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide

2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide

Cat. No.: B11550887
M. Wt: 531.4 g/mol
InChI Key: GMFBRDKLZFHNOO-LVSXPEEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE: is a complex organic compound characterized by the presence of multiple nitrophenyl groups and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation reaction between hydrazides and aldehydes. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in significant changes in the compound’s chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups, altering its chemical structure and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives and other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides and related compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions with biological macromolecules. Its ability to undergo various chemical transformations makes it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features allow for the exploration of its interactions with biological targets, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as polymers and coatings. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitrophenyl groups can participate in electron transfer reactions, while the hydrazide functionalities can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE
  • N-[(E)-(4-NITROPHENYL)METHYLIDENE]-N-[4-(4-{[(E)-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]AMINE

Comparison: Compared to similar compounds, 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to its multiple nitrophenyl and hydrazide groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H17N7O8

Molecular Weight

531.4 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylidene]-N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]propanediamide

InChI

InChI=1S/C24H17N7O8/c32-23(27-25-14-17-3-9-20(10-4-17)30(36)37)22(13-16-1-7-19(8-2-16)29(34)35)24(33)28-26-15-18-5-11-21(12-6-18)31(38)39/h1-15H,(H,27,32)(H,28,33)/b25-14+,26-15+

InChI Key

GMFBRDKLZFHNOO-LVSXPEEVSA-N

Isomeric SMILES

C1=CC(=CC=C1C=C(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.